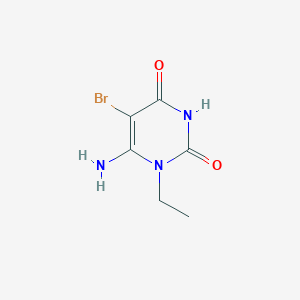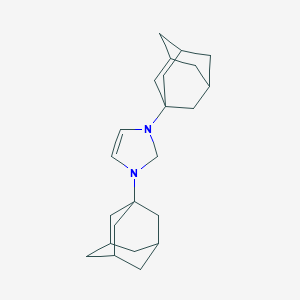
1,3-Bis(1-adamantyl)imidazol-2-ylidene
Vue d'ensemble
Description
1,3-Bis(1-adamantyl)imidazol-2-ylidene is a stable carbene derivative characterized by the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This structure is part of a broader class of compounds that include imidazol-2-ylidenes, which are known for their stability and reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile under heating and reduced pressure. This method is part of a larger set of synthetic strategies aimed at creating stable carbenes with different substituents to explore their properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray analysis, revealing geometric parameters that suggest a lower aromaticity compared to other imidazol-2-ylidenes. This difference in aromaticity can influence the compound's reactivity and stability .
Chemical Reactions Analysis
This compound exhibits interesting reactivity, such as reacting with acetonitrile to form insertion products and with molecular sulfur to yield a thione derivative. However, it does not react with selenium under similar conditions, indicating selective reactivity based on the type of reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include partial conjugation in the heteroring and luminescence under UV irradiation. These properties are significant as they can affect the compound's applications in materials science and as a luminescent marker .
While the provided data does not include direct information on this compound, the related compounds and their synthesis, structure, and reactivity can offer insights into the behavior of similar adamantane-based carbenes. The versatility of adamantane derivatives in forming various complexes and frameworks, as seen in the synthesis of metal-organic frameworks , and the adaptability of adamantane-containing molecules in molecular recognition , suggest that this compound could also exhibit interesting binding properties and form diverse supramolecular structures. Additionally, the transformations of adamantane-containing imidazopyridines provide a context for understanding the reactivity of adamantane-substituted heterocycles, which could be relevant for the chemical reactions analysis of this compound.
Applications De Recherche Scientifique
Chimie des carbènes
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” est un type de carbène hétérocyclique azoté (NHC), qui a fait l'objet de recherches intensives pendant plus de 25 ans . Ces composés sont devenus une classe diversifiée et importante de ligands donneurs de carbone(II) .
Ligand pour les complexes métalliques
Les NHC, y compris “this compound”, ont trouvé de multiples applications en tant que ligands spectateurs stériquement uniques pour la préparation de complexes métalliques catalytiquement actifs .
Médicaments métallo-organiques
Les ligands NHC ont été utilisés dans le développement de médicaments métallo-organiques . Ces médicaments ont le potentiel d'être utilisés dans le traitement de diverses maladies.
Assemblages métallosupramoleculaires
Les ligands poly-NHC ont donné lieu à divers assemblages métallosupramoleculaires discrets . Ces assemblages ont des applications potentielles en science des matériaux et en nanotechnologie.
Synthèse des benzimidazol-2-ylidenes
“this compound” peut être synthétisé par décomposition du 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile par chauffage sous pression réduite .
Réaction avec le tétracyanoéthylène
Mécanisme D'action
Target of Action:
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” (often referred to as a N-heterocyclic carbene) interacts with specific biological targets. Although detailed information on its primary targets is scarce, it is known to engage with metal centers, particularly transition metals like palladium. These metal complexes play a crucial role in catalytic reactions, such as Heck and Suzuki couplings .
Mode of Action:
The compound coordinates with metal ions, forming stable complexes. For instance, its reaction with palladium leads to the formation of a Pd-carbene complex. This complex can participate in various catalytic processes, including cross-coupling reactions. The N-heterocyclic carbene acts as a ligand, stabilizing the metal center and facilitating the desired transformations .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Safety and Hazards
Propriétés
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONOWACPBEYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436293 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131042-77-8 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



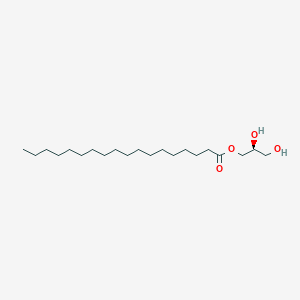
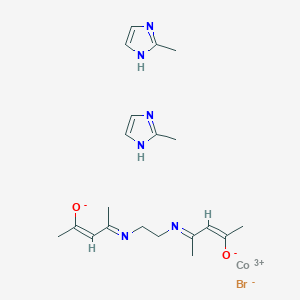
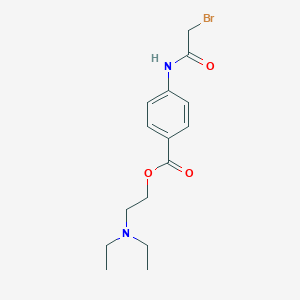

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
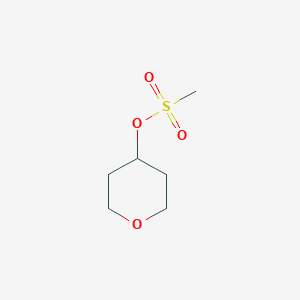


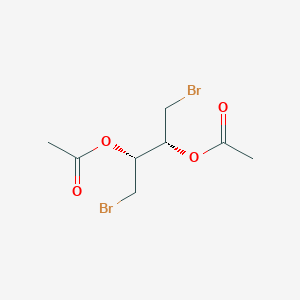

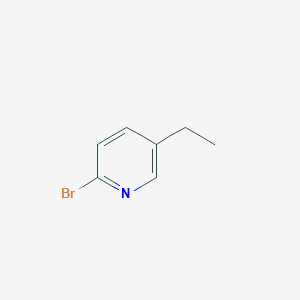
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
